molecular formula C20H23FN2O3S B7148579 N-[1-(3-fluorophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide

N-[1-(3-fluorophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide

Cat. No.: B7148579
M. Wt: 390.5 g/mol
InChI Key: GWBJPWYLRRSKPQ-UHFFFAOYSA-N
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Description

N-[1-(3-fluorophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups, including a fluorophenyl group, a hydroxypropan-2-yl group, a thiophen-2-ylacetyl group, and a pyrrolidine-2-carboxamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-13(19(25)14-5-2-6-15(21)11-14)22-20(26)17-8-3-9-23(17)18(24)12-16-7-4-10-27-16/h2,4-7,10-11,13,17,19,25H,3,8-9,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBJPWYLRRSKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)F)O)NC(=O)C2CCCN2C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, the fluorophenyl group is introduced through electrophilic aromatic substitution.

    Hydroxypropan-2-yl Group Addition: The fluorophenyl intermediate undergoes a reaction with an epoxide or a similar reagent to introduce the hydroxypropan-2-yl group.

    Thiophen-2-ylacetyl Group Attachment: The thiophen-2-ylacetyl group is added via an acylation reaction, often using thiophene-2-carboxylic acid or its derivatives.

    Pyrrolidine-2-carboxamide Formation: The final step involves the formation of the pyrrolidine-2-carboxamide moiety through a cyclization reaction, typically using a suitable amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-[1-(3-fluorophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in inflammation or pain.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chlorophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide
  • N-[1-(3-bromophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide

Uniqueness

N-[1-(3-fluorophenyl)-1-hydroxypropan-2-yl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties compared to its chlorinated or brominated analogs.

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